

# Unveiling the Antithrombotic Potential of BMS-262084: A Preclinical In-Depth Analysis

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## Compound of Interest

Compound Name: BMS-262084

Cat. No.: B1667191

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This technical guide provides a comprehensive overview of the preclinical antithrombotic effects of **BMS-262084**, a potent and selective irreversible inhibitor of Factor XIa (FXIa). The following sections detail the pharmacological profile of **BMS-262084**, its efficacy in various animal models of thrombosis, and the associated bleeding risk, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams of its mechanism and experimental application.

## Core Pharmacological Profile

**BMS-262084** is a small molecule, 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of FXIa.<sup>[1][2][3]</sup> It demonstrates high selectivity for human FXIa with a half-maximal inhibitory concentration (IC<sub>50</sub>) of 2.8 nM.<sup>[4]</sup> The compound's inhibitory activity extends to human tryptase (IC<sub>50</sub> = 5 nM), while showing significantly less potency against other coagulation-related proteases such as trypsin, urokinase, plasma kallikrein, plasmin, thrombin (Factor IIa), and Factor IXa.<sup>[4]</sup> This selectivity underscores its targeted mechanism of action within the intrinsic coagulation cascade.

In vitro studies have consistently shown that **BMS-262084** prolongs the activated partial thromboplastin time (aPTT) without affecting the prothrombin time (PT), thrombin time (TT), or HepTest.<sup>[1][5][6]</sup> This is a key characteristic of FXIa inhibitors, indicating a specific impact on the intrinsic pathway of coagulation with minimal disruption to the extrinsic and common pathways.

## Quantitative Efficacy and Coagulation Parameters

The preclinical efficacy of **BMS-262084** has been demonstrated across multiple species and thrombosis models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency and Selectivity of **BMS-262084**

Parameter	Species	Value	Reference
IC50 (FXIa)	Human	2.8 nM	[4]
IC50 (Tryptase)	Human	5 nM	[4]
IC50 (Other Proteases)	Human	> 0.05 µM	[4]
aPTT Doubling Conc. (EC2x)	Human Plasma	0.14 µM	[7]
aPTT Doubling Conc. (EC2x)	Rat Plasma	2.2 µM	[7]
aPTT Doubling Conc. (EC2x)	Rabbit Plasma	10.6 µM	[1][6]

Table 2: In Vivo Antithrombotic Efficacy of **BMS-262084** in Rabbit Models

Thrombosis Model	Endpoint	ED50 (mg/kg/h, IV)	Reference
Arteriovenous-Shunt Thrombosis (AVST)	50% reduction in thrombus weight	0.4	[1][6]
Venous Thrombosis (VT)	50% reduction in thrombus weight	0.7	[1][6]
Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT)	50% increase in blood flow	1.5	[1][6]

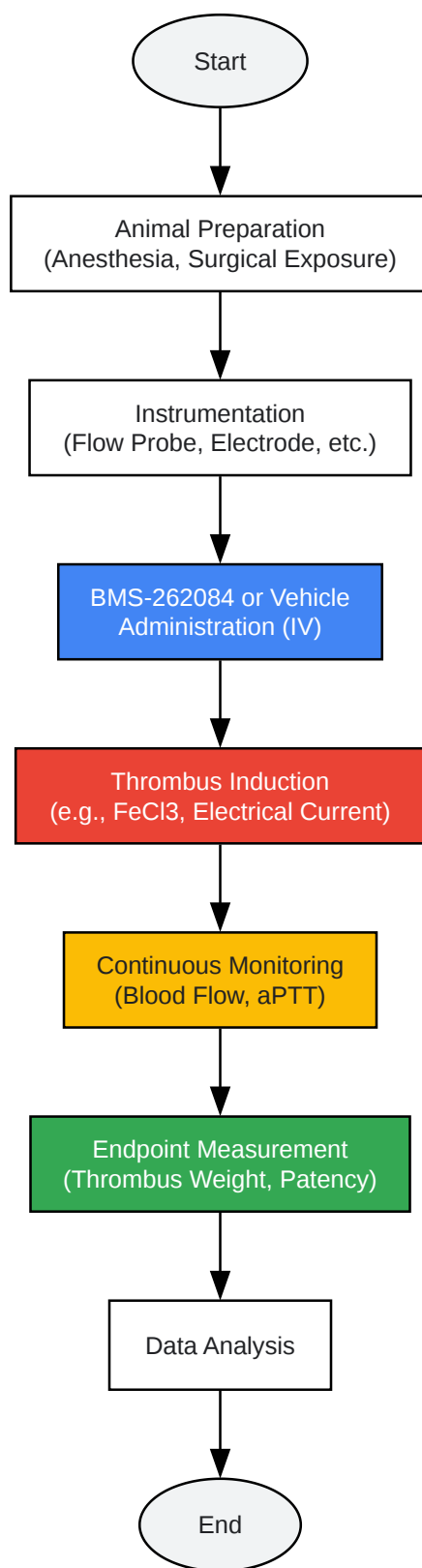
Table 3: Antithrombotic Effects of **BMS-262084** in Rat Models

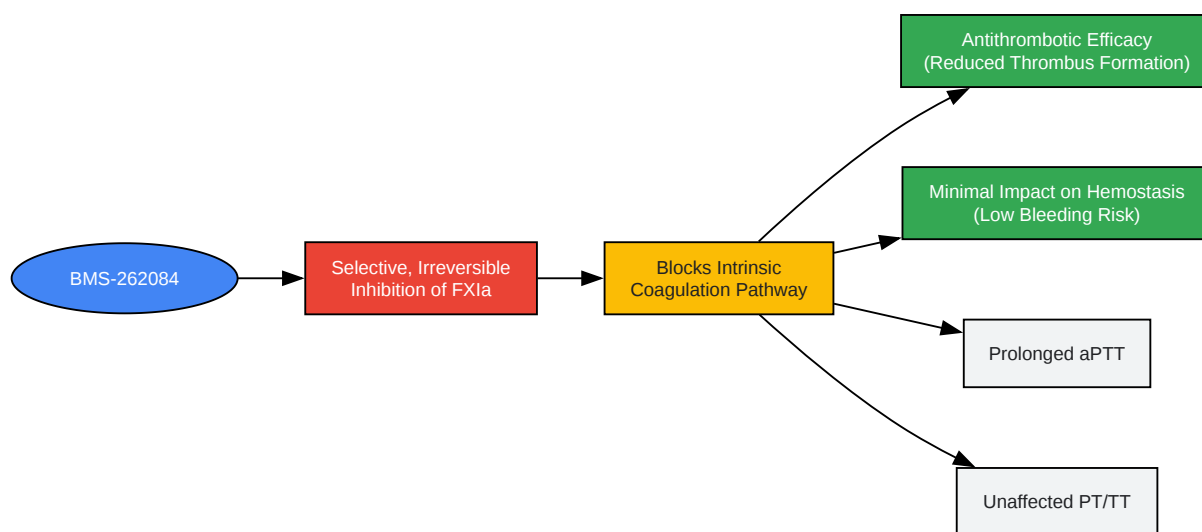
Thrombosis Model	Dose (mg/kg + mg/kg/h, IV)	Effect	Reference
FeCl3-Induced Carotid Artery Thrombosis	12 + 12	73% reduction in thrombus weight	<a href="#">[4]</a> <a href="#">[7]</a>
FeCl3-Induced Vena Cava Thrombosis	12 + 12	97% reduction in thrombus weight	<a href="#">[7]</a>
FeCl3-Induced Vena Cava Thrombosis	0.2 + 0.2	38% reduction in thrombus weight	<a href="#">[7]</a>
Tissue Factor-Induced Venous Thrombosis	Up to 24 + 24	No effect	<a href="#">[7]</a>

## Signaling Pathway and Mechanism of Action

**BMS-262084** exerts its antithrombotic effect by targeting Factor XIa within the intrinsic pathway of the coagulation cascade. The diagram below illustrates this mechanism.







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